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molecular formula C8H9N5 B8362454 [5-(1-methyl-1H-pyrazol-4-yl)-pyrimidin-2-yl]-amine

[5-(1-methyl-1H-pyrazol-4-yl)-pyrimidin-2-yl]-amine

Cat. No. B8362454
M. Wt: 175.19 g/mol
InChI Key: BOTWMDGPXSGOBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08759365B2

Procedure details

To a solution of [4-((2R,4S)-4-{(3,5-bis-trifluoromethyl-benzyl)-[5-(1-methyl-1H-pyrazol-4-yl)-pyrimidin-2-yl]-amino}-2-ethyl-pyrrolidin-1-yl)-2-piperidin-1-yl-pyrimidin-5-yl]-methanol (40 mg, 0.06 mmol) and methyl iodide (0.004 mL, 0.7 mmol) in 1 mL of DMF is added sodium hydride (2.8 mg, 0.07 mmol) and stirred at room temperature for 1 day. Saturated NH4Cl aqueous solution is added at room temperature and then extracted twice with 50 mL of EtOAc. The combined organic layer is washed with brine, dried over Na2SO4 and concentrated. Column chromatography (eluent: hexane/EtOAc) give (3,5-bis-trifluoromethyl-benzyl)-[3S,5R)-5-ethyl-1-(5-methoxymethyl-2-piperidin-1-yl-pyrimidin-4-yl)-pyrrolidin-3-yl]-[5-(1-methyl-1H-pyrazol-4-yl)-pyrimidin-2-yl]-amine (15 mg, 37% yields) as white solid.
Name
[4-((2R,4S)-4-{(3,5-bis-trifluoromethyl-benzyl)-[5-(1-methyl-1H-pyrazol-4-yl)-pyrimidin-2-yl]-amino}-2-ethyl-pyrrolidin-1-yl)-2-piperidin-1-yl-pyrimidin-5-yl]-methanol
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
0.004 mL
Type
reactant
Reaction Step One
Quantity
2.8 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)C1C=C(C=C(C(F)(F)F)C=1)C[N:7]([C:29]1[N:34]=[CH:33][C:32]([C:35]2[CH:36]=[N:37][N:38]([CH3:40])[CH:39]=2)=[CH:31][N:30]=1)[C@@H]1CN(C2C(CO)=CN=C(N3CCCCC3)N=2)[C@H](CC)C1.CI.[H-].[Na+].[NH4+].[Cl-]>CN(C=O)C>[CH3:40][N:38]1[CH:39]=[C:35]([C:32]2[CH:31]=[N:30][C:29]([NH2:7])=[N:34][CH:33]=2)[CH:36]=[N:37]1 |f:2.3,4.5|

Inputs

Step One
Name
[4-((2R,4S)-4-{(3,5-bis-trifluoromethyl-benzyl)-[5-(1-methyl-1H-pyrazol-4-yl)-pyrimidin-2-yl]-amino}-2-ethyl-pyrrolidin-1-yl)-2-piperidin-1-yl-pyrimidin-5-yl]-methanol
Quantity
40 mg
Type
reactant
Smiles
FC(C=1C=C(CN([C@H]2C[C@H](N(C2)C2=NC(=NC=C2CO)N2CCCCC2)CC)C2=NC=C(C=N2)C=2C=NN(C2)C)C=C(C1)C(F)(F)F)(F)F
Name
Quantity
0.004 mL
Type
reactant
Smiles
CI
Name
Quantity
2.8 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 1 day
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted twice with 50 mL of EtOAc
WASH
Type
WASH
Details
The combined organic layer is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
CN1N=CC(=C1)C=1C=NC(=NC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 15 mg
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 142.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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